2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid
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Description
“2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” is a chemical compound that belongs to the class of thiophene carboxylic acids. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” can be represented by the SMILES notation:O=C(Nc1sc(cc1C([O-])=O)c2ccccc2)c3ccccc3C
. Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of protein activity, alteration of cell signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12-7-5-6-10-14(12)17(21)20-18-15(19(22)23)11-16(24-18)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXDIIEPOGCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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